molecular formula C16H18ClN3O3S B2793970 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 484019-27-4

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2793970
CAS RN: 484019-27-4
M. Wt: 367.85
InChI Key: MLGPXEADJLQQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

The synthesis and structural analysis of related compounds have been extensively studied to understand their chemical properties and reactions. For instance, Xu et al. (2005) prepared a compound through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, revealing insights into the molecular structure and intermolecular interactions of similar chemicals (Liang-zhong Xu, Guan‐Ping Yu, S. Yin, Kai Zhou, & Shuang-Hua Yang, 2005).

Molecular Interactions and Antagonistic Properties

Research by Shim et al. (2002) on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides valuable insights into the compound's binding patterns and potential applications in receptor studies (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, demonstrating the potential therapeutic applications of related compounds (S. Chandrappa, H. Chandru, A. Sharada, K. Vinaya, C. S. A. Kumar, N. R. Thimmegowda, P. Nagegowda, M. K. Kumar, & K. Rangappa, 2010).

Antioxidant Activities

A study by Shehzadi et al. (2018) on 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol investigated its antioxidant potential and interaction with oxidative stress-related protein targets. This research highlights the compound's ability to induce endogenous defense systems and prevent radical chain reactions, suggesting a potential role as an antioxidant (N. Shehzadi, K. Hussain, M. T. Khan, N. Bukhari, M. Islam, M. Salman, Shaista Qamar, A. Iqbal, S. Z. Siddiqui, A. Rehman, & M. Abbasi, 2018).

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-4-6-13(7-5-12)22-10-14-18-19-16(23-14)24-11-15(21)20-8-2-1-3-9-20/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPXEADJLQQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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